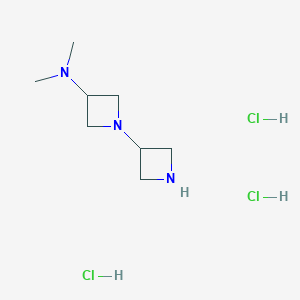
2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a phenylhydrazine moiety, and an acetic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid typically involves multiple steps, starting with the protection of the hydrazine group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the phenyl group and the acetic acid moiety. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reactants. The use of automated systems for the addition of reagents and control of reaction parameters would also be beneficial in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylhydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Aplicaciones Científicas De Investigación
2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional groups. Upon removal of the Boc group, the free amine can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Tert-butoxycarbonyl)propanamido)acetic acid: Another compound featuring a Boc-protected amine and an acetic acid derivative.
2-(2-(Tert-butoxycarbonyl)amino)phenyl)acetic acid: Similar structure with a phenyl group and Boc-protected amine.
Uniqueness
2-(2-(2-(Tert-butoxycarbonyl)-2-phenylhydrazinyl)-2-oxoethoxy)acetic acid is unique due to the presence of both the phenylhydrazine moiety and the Boc-protected amine. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C15H20N2O6 |
|---|---|
Peso molecular |
324.33 g/mol |
Nombre IUPAC |
2-[2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylhydrazinyl]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(21)17(11-7-5-4-6-8-11)16-12(18)9-22-10-13(19)20/h4-8H,9-10H2,1-3H3,(H,16,18)(H,19,20) |
Clave InChI |
QZIKCDRAAUFRFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)NC(=O)COCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B13907691.png)


![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13907726.png)



![2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13907741.png)
![(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile](/img/structure/B13907744.png)
![(3R)-3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13907746.png)

![[3-[6-(Pyridin-2-ylmethoxy)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazol-5-yl]methanol](/img/structure/B13907748.png)
![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)
